4-Chlorofuro[2,3-b]pyridine-2-carbonitrile
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Overview
Description
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorofuro[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with furan derivatives under dehydrating conditions . Another approach includes the use of multicomponent reactions involving alkoxyallenes, nitriles, and carboxylic acids followed by cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Chlorination at specific positions on the furo[2,3-b]pyridine ring.
Nucleophilic Substitution: Reactions involving nucleophiles such as sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide and sodium hypochlorite for chlorination . Nucleophilic substitution reactions often involve the use of sodium alkoxides in alcohol solvents .
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and substituted furo[2,3-b]pyridine compounds .
Scientific Research Applications
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Biological Research: The compound exhibits antiproliferative activity against cancer cell lines and has potential as an antimicrobial agent.
Chemical Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chlorofuro[2,3-b]pyridine-2-carbonitrile involves its interaction with molecular targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the disruption of cellular signaling pathways, resulting in antiproliferative and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Uniqueness
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H3ClN2O |
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Molecular Weight |
178.57 g/mol |
IUPAC Name |
4-chlorofuro[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-1-2-11-8-6(7)3-5(4-10)12-8/h1-3H |
InChI Key |
RMOVUVLCHATTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(O2)C#N |
Origin of Product |
United States |
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